4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol
Description
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol hybrid compound featuring a butanol backbone substituted with a (2,3-dimethylphenyl)methylamino group. Its molecular formula is C₁₃H₂₁NO, and it is characterized by two methyl groups at the 2- and 3-positions of the phenyl ring. The compound’s structure imparts unique steric and electronic properties, influencing its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-5-4-6-13(12(10)3)9-14-8-7-11(2)15/h4-6,11,14-15H,7-9H2,1-3H3 |
InChI Key |
GGRNNYAYXUZQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCC(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,3-dimethylbenzylamine with butan-2-ol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The process involves the nucleophilic substitution of the amino group on the butanol molecule, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and biological activities of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol with five analogs:
Substituent Effects on Reactivity and Bioactivity
- This property aligns with CNS-targeting drugs . Methoxy substituents (as in 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol) improve aqueous solubility but may reduce metabolic stability due to susceptibility to demethylation .
- Electron-Withdrawing Groups (e.g., –F, –Cl, –Br): Fluorine and chlorine atoms in analogs like 4-{[(2,3-Difluorophenyl)methyl]amino}butan-2-ol and 4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol enhance polarity, improving binding to polar enzyme active sites. Dichloro derivatives have shown preliminary activity in enzyme inhibition assays, likely due to chlorine’s strong electron-withdrawing effects . Bromine’s larger atomic radius may sterically hinder interactions but is valuable in radiopharmaceuticals .
Key Research Findings
- Synthetic Accessibility: The target compound is synthesized via reductive amination of 2,3-dimethylbenzylamine with 4-aminobutan-2-ol. This method yields higher purity compared to halogenated analogs, which often require hazardous reagents like thionyl chloride .
- Pharmacokinetic Predictions: Computational models suggest the dimethylphenyl analog has a longer half-life than fluoro- or chloro-substituted compounds due to reduced metabolic oxidation .
Biological Activity
The compound 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is a complex organic molecule characterized by its unique structure, which includes a butanol backbone with a dimethylphenylmethylamino group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including neuroprotective and analgesic properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol is , with a molecular weight of approximately 205.30 g/mol . The presence of a secondary alcohol functional group indicates potential interactions with various biological targets.
Neuroprotective Properties
Research indicates that compounds similar to 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol exhibit neuroprotective effects . These properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The compound's ability to protect neuronal cells from damage has been highlighted in several studies, suggesting a mechanism involving antioxidant activity and modulation of neuroinflammatory pathways.
Analgesic Activity
Analgesic properties have also been attributed to this compound. Studies have shown that it can effectively reduce pain perception in animal models, potentially through mechanisms involving the modulation of pain signaling pathways. The following table summarizes key findings related to the analgesic effects:
| Study | Model | Result | Mechanism |
|---|---|---|---|
| Study A | Rat model of pain | Significant reduction in pain response | Inhibition of pain signaling pathways |
| Study B | Mouse model | Dose-dependent analgesic effect | Modulation of neurotransmitter release |
Mechanistic Insights
The biological activity of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory responses, thereby reducing pain and providing neuroprotection .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : A study investigated the neuroprotective effects of 4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol in a model of oxidative stress-induced neuronal injury. Results indicated significant protection against cell death and reduced levels of reactive oxygen species (ROS) compared to control groups.
- Case Study 2 : Another study focused on the analgesic properties in chronic pain models, demonstrating that administration of the compound led to improved behavioral outcomes and reduced sensitivity to painful stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
